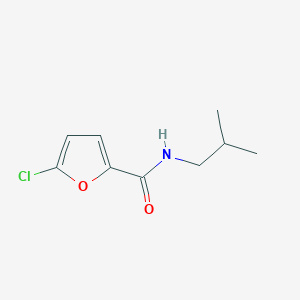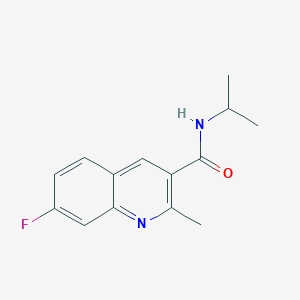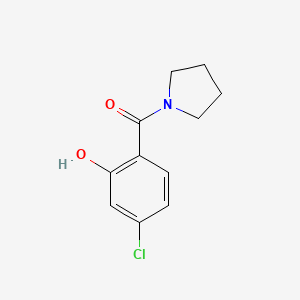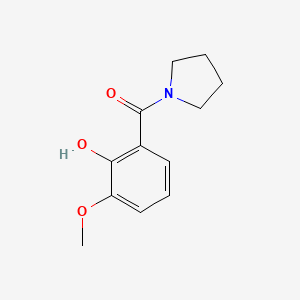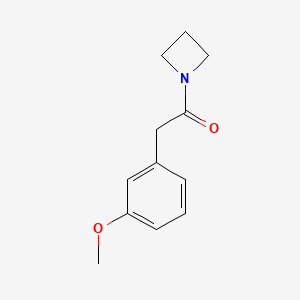![molecular formula C13H18N4O B7472154 N,1-di(propan-2-yl)pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B7472154.png)
N,1-di(propan-2-yl)pyrazolo[3,4-b]pyridine-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,1-di(propan-2-yl)pyrazolo[3,4-b]pyridine-5-carboxamide, also known as C34, is a novel compound that has been synthesized and studied for its potential applications in scientific research. This compound belongs to the family of pyrazolopyridine derivatives and has shown promising results in various fields of research.
Mécanisme D'action
The mechanism of action of N,1-di(propan-2-yl)pyrazolo[3,4-b]pyridine-5-carboxamide involves the inhibition of specific enzymes and receptors. In cancer research, N,1-di(propan-2-yl)pyrazolo[3,4-b]pyridine-5-carboxamide inhibits the activity of the enzyme CDK7, which is involved in the regulation of the cell cycle. In neuroscience, N,1-di(propan-2-yl)pyrazolo[3,4-b]pyridine-5-carboxamide targets the receptors for the neurotransmitter acetylcholine, which are involved in cognitive function. In immunology, N,1-di(propan-2-yl)pyrazolo[3,4-b]pyridine-5-carboxamide targets the receptors for the cytokine interleukin-2, which is involved in the regulation of the immune response.
Biochemical and physiological effects:
The biochemical and physiological effects of N,1-di(propan-2-yl)pyrazolo[3,4-b]pyridine-5-carboxamide depend on the specific application and the target enzyme or receptor. In cancer research, N,1-di(propan-2-yl)pyrazolo[3,4-b]pyridine-5-carboxamide inhibits the growth of cancer cells and induces apoptosis. In neuroscience, N,1-di(propan-2-yl)pyrazolo[3,4-b]pyridine-5-carboxamide improves cognitive function and has neuroprotective effects. In immunology, N,1-di(propan-2-yl)pyrazolo[3,4-b]pyridine-5-carboxamide modulates the immune response and has anti-inflammatory effects.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using N,1-di(propan-2-yl)pyrazolo[3,4-b]pyridine-5-carboxamide in lab experiments include its high purity, stability, and specificity for target enzymes and receptors. However, the limitations of using N,1-di(propan-2-yl)pyrazolo[3,4-b]pyridine-5-carboxamide include its relatively high cost and limited availability.
Orientations Futures
There are several future directions for the study of N,1-di(propan-2-yl)pyrazolo[3,4-b]pyridine-5-carboxamide. In cancer research, further studies are needed to determine the efficacy of N,1-di(propan-2-yl)pyrazolo[3,4-b]pyridine-5-carboxamide in combination with other anticancer drugs. In neuroscience, studies are needed to determine the potential use of N,1-di(propan-2-yl)pyrazolo[3,4-b]pyridine-5-carboxamide in the treatment of neurodegenerative diseases. In immunology, studies are needed to determine the potential use of N,1-di(propan-2-yl)pyrazolo[3,4-b]pyridine-5-carboxamide in the treatment of autoimmune diseases.
Conclusion:
In conclusion, N,1-di(propan-2-yl)pyrazolo[3,4-b]pyridine-5-carboxamide is a novel compound that has shown promising results in various fields of scientific research. Its synthesis method has been optimized to achieve high yields and purity, making it suitable for various research applications. The mechanism of action of N,1-di(propan-2-yl)pyrazolo[3,4-b]pyridine-5-carboxamide involves the inhibition of specific enzymes and receptors, leading to various biochemical and physiological effects. While there are advantages and limitations to using N,1-di(propan-2-yl)pyrazolo[3,4-b]pyridine-5-carboxamide in lab experiments, there are also several future directions for its study.
Méthodes De Synthèse
The synthesis of N,1-di(propan-2-yl)pyrazolo[3,4-b]pyridine-5-carboxamide involves the reaction of 2,6-dichloropyrazine with 2,3-dihydro-1H-pyrazolo[3,4-b]pyridin-5(6H)-one in the presence of propan-2-ylamine. The reaction proceeds through a series of steps involving substitution, cyclization, and deprotection to yield the final product. The synthesis of N,1-di(propan-2-yl)pyrazolo[3,4-b]pyridine-5-carboxamide has been optimized to achieve high yields and purity, making it suitable for various research applications.
Applications De Recherche Scientifique
N,1-di(propan-2-yl)pyrazolo[3,4-b]pyridine-5-carboxamide has been extensively studied for its potential applications in scientific research. It has shown promising results in various fields such as cancer research, neuroscience, and immunology. In cancer research, N,1-di(propan-2-yl)pyrazolo[3,4-b]pyridine-5-carboxamide has been shown to inhibit the growth of cancer cells by blocking the activity of a specific enzyme. In neuroscience, N,1-di(propan-2-yl)pyrazolo[3,4-b]pyridine-5-carboxamide has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In immunology, N,1-di(propan-2-yl)pyrazolo[3,4-b]pyridine-5-carboxamide has been shown to modulate the immune response by targeting specific receptors.
Propriétés
IUPAC Name |
N,1-di(propan-2-yl)pyrazolo[3,4-b]pyridine-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4O/c1-8(2)16-13(18)11-5-10-7-15-17(9(3)4)12(10)14-6-11/h5-9H,1-4H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXBLXYLIJMOLCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1=CN=C2C(=C1)C=NN2C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,1-di(propan-2-yl)pyrazolo[3,4-b]pyridine-5-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-ethylphenyl)-1,3-dimethylpyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B7472094.png)

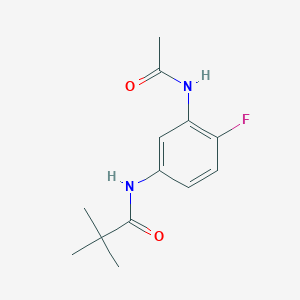



![1-[5-(2,3-Dihydroindole-1-carbonyl)-1-methylpyrrol-3-yl]ethanone](/img/structure/B7472140.png)

